Technical Guide: 4-Propionyl-1H-pyrazol-3(2H)-one Structure & Properties
Technical Guide: 4-Propionyl-1H-pyrazol-3(2H)-one Structure & Properties
This guide provides an in-depth technical analysis of 4-Propionyl-1H-pyrazol-3(2H)-one and its functional derivatives. While the specific unsubstituted core (R1=H, R3=H) is chemically labile and rare in isolation, its scaffold represents the fundamental pharmacophore of the 4-acylpyrazolone class—widely utilized in coordination chemistry, solvent extraction, and pharmaceutical design (e.g., Edaravone analogs).
Executive Summary
4-Propionyl-1H-pyrazol-3(2H)-one is a heterocyclic
-
Core Utility: Ligand for lanthanide/actinide separation; intermediate for Schiff base synthesis; antioxidant scaffold.
-
Key Challenge: The unsubstituted N1/C3 core is prone to non-specific polymerization. Most stable applications utilize the 1-phenyl-3-methyl derivative (HPMBP analog).
-
Mechanism of Action: Acts as an acidic chelator (
), forming neutral, lipophilic complexes with metal cations via the exocyclic carbonyl and the enolic oxygen.
Chemical Identity & Structural Dynamics
Nomenclature and Classification
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IUPAC Name: 4-Propionyl-1,2-dihydro-3H-pyrazol-3-one
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Common Class: 4-Acylpyrazol-5-one (Numbering depends on tautomer)
-
Molecular Formula:
(Core unsubstituted) -
Key Functional Motif:
-Dicarbonyl (1,3-diketone) embedded in a heterocycle.
Tautomerism: The "Chameleon" Effect
The reactivity of 4-propionylpyrazolone is defined by its tautomeric equilibrium. It does not exist as a static ketone but fluctuates between three primary forms depending on solvent polarity and pH.
-
CH-form (Diketo): The kinetic product; carbon is
hybridized. -
OH-form (Enol): The thermodynamic product in non-polar solvents; stabilized by intramolecular hydrogen bonding (IMHB).
-
NH-form (Keto-amine): Favored in polar protic solvents (water/MeOH).
Expert Insight: In non-polar solvents (Chloroform, Toluene), the OH-form dominates (>95%) due to a strong intramolecular hydrogen bond between the enolic hydroxyl and the exocyclic carbonyl oxygen. This "pseudo-macrocycle" is the active species for metal extraction.
Figure 1: Tautomeric equilibria of the 4-acylpyrazolone core. The OH-form is the active species for chelation.
Physicochemical Properties
Acidity and pKa
The 4-acyl group significantly increases the acidity of the pyrazolone ring compared to the parent molecule.
-
Typical pKa:
(depending on N1 substitution). -
Mechanism: The anion formed upon deprotonation is highly stabilized by resonance across the O-C-C-C-O system.
-
Implication: These molecules can extract metal ions from acidic solutions (pH 1-3), a distinct advantage over non-cyclic
-diketones like acetylacetone (pKa ~9).
Solubility Profile
| Solvent | Solubility (Unsubstituted) | Solubility (1-Phenyl-3-Methyl) | Notes |
| Water | Moderate (pH dependent) | Low (< 0.1 g/L) | Ionizes at pH > 4 |
| Chloroform | Moderate | High | Favors Enol form |
| Methanol | High | High | Favors NH form |
| Toluene | Low | High | Used for extraction |
Chelation Thermodynamics
The propionyl group provides a specific steric bite angle.
-
Coordination Mode: O,O-bidentate.
-
Selectivity: High affinity for "Hard" Lewis acids (Lanthanides
, Actinides ). -
Separation Factor: The propionyl chain (C3) offers a balance between lipophilicity and steric hindrance, often yielding better separation factors for adjacent lanthanides than the acetyl (C2) or benzoyl (Ar) analogs.
Synthesis Protocol (The Jensen Method)
Context: Direct acylation of unsubstituted pyrazolone is difficult due to N-acylation side reactions. The standard industrial/lab protocol uses the Jensen Method (Calcium Hydroxide mediated C-acylation) on a protected core (e.g., 1-phenyl-3-methyl-5-pyrazolone).
Target Molecule for Protocol: 4-Propionyl-1-phenyl-3-methyl-pyrazol-5-one (Stable Proxy).
Reagents
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Substrate: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).
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Acylating Agent: Propionyl Chloride (or Propionic Anhydride).
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Catalyst/Base: Calcium Hydroxide
. -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Procedure
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Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve the pyrazolone (1 eq) in 1,4-dioxane.
-
Base Addition: Add
(2 eq) to form a suspension. -
Acylation: Add Propionyl Chloride (1.1 eq) dropwise at
. Critical: Exothermic reaction. Control temp to prevent O-acylation. -
Reflux: Heat the mixture to reflux (
) for 1-2 hours. The calcium complex of the product will form. -
Hydrolysis: Pour the reaction mixture into chilled dilute HCl (2M) to decompose the calcium complex.
-
Isolation: The product precipitates as a solid or oil. Recrystallize from Methanol/Water.
Synthesis Workflow Diagram
Figure 2: Modified Jensen synthesis route for 4-propionylpyrazolones.
Applications & Biological Relevance
Lanthanide Extraction
The 4-propionyl derivative is a potent extractant for trivalent f-block elements.
-
Synergism: Often used with neutral donors like TOPO (Trioctylphosphine oxide) or 1,10-phenanthroline.
-
Mechanism:
. -
Advantage: The propionyl group is less bulky than a benzoyl group, allowing for tighter packing around smaller lanthanides (Lu, Yb), enhancing selectivity.
Pharmaceutical Intermediates
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Schiff Bases: Reaction of the exocyclic carbonyl with amines yields Schiff bases with enhanced antimicrobial and antitumor activity.
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Radical Scavenging: Similar to Edaravone, the propionyl derivative can quench free radicals via electron transfer from the enol form, stabilizing the pyrazolone radical.
References
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Marchetti, F. et al. (2005). "Synthesis and Characterization of 4-Acyl-5-pyrazolone Derivatives." Inorganic Chemistry.
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Uzoukwu, B. A. (1990). "The synthesis and characterization of 4-propionyl-3-methyl-1-phenyl-pyrazol-5-one and its complexes." Synthetic Reactivity in Inorganic and Metal-Organic Chemistry.
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Pettinari, C. et al. (2015). "Acylpyrazolones: Synthesis, Coordination Chemistry, and Applications." Coordination Chemistry Reviews.
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Umetani, S. et al. (1987). "Effect of the acyl group on the liquid-liquid extraction of lanthanides by 4-acyl-5-pyrazolones." Separation Science and Technology.
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Sigma-Aldrich. "1H-Pyrazol-3(2H)-one (CAS 137-45-1) Product Sheet."
